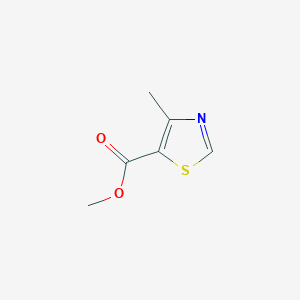

Methyl 4-methylthiazole-5-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-methyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S/c1-4-5(6(8)9-2)10-3-7-4/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRCLLMUIJYXSGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501002058 | |

| Record name | Methyl 4-methyl-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501002058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81569-44-0 | |

| Record name | Methyl 4-methyl-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501002058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Methyl 4-Methylthiazole-5-carboxylate via Hantzsch Reaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of methyl 4-methylthiazole-5-carboxylate, a valuable building block in medicinal chemistry, utilizing the classic Hantzsch thiazole synthesis. This document details the reaction mechanism, provides a step-by-step experimental protocol, and presents relevant quantitative data for the synthesis and characterization of the target compound.

Introduction

The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains a cornerstone of heterocyclic chemistry for the preparation of thiazole derivatives.[1][2] The reaction typically involves the condensation of an α-haloketone with a thioamide.[1][2] This method is widely employed due to its operational simplicity, generally high yields, and the stability of the resulting aromatic thiazole products.[2] Thiazole moieties are prevalent in a vast array of pharmacologically active compounds, exhibiting antimicrobial, anti-inflammatory, and anticancer properties, which underscores the importance of efficient synthetic routes to functionalized thiazoles like this compound.

Reaction Mechanism

The Hantzsch thiazole synthesis proceeds through a well-established multi-step mechanism:

-

Nucleophilic Attack: The synthesis initiates with a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the halo-ketone via an SN2 reaction.

-

Cyclization: This is followed by an intramolecular nucleophilic attack by the nitrogen atom of the thioamide on the carbonyl carbon of the ketone, leading to the formation of a five-membered ring intermediate.

-

Dehydration: The final step involves the dehydration of this intermediate to yield the aromatic thiazole ring.

Experimental Protocol

The following protocol is a generalized procedure for the synthesis of this compound. It is crucial to perform this reaction in a well-ventilated fume hood and with appropriate personal protective equipment.

Materials:

-

Formamide

-

Phosphorus pentasulfide (P₄S₁₀)

-

Ethylene glycol dimethyl ether (DME)

-

Methyl 2-chloroacetoacetate

-

20% Sodium hydroxide solution

-

Hydrochloric acid (for pH adjustment)

-

Dichloromethane (for extraction)

-

Anhydrous sodium sulfate (for drying)

Equipment:

-

Three-neck round-bottom flask

-

Mechanical stirrer

-

Thermometer

-

Constant pressure dropping funnel

-

Condenser

-

Heating mantle

-

Büchner funnel and flask

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Thioformamide Preparation (in situ): In a 10 L glass reactor equipped with a mechanical stirrer, thermometer, and a constant pressure dropping funnel, add 1 mole of phosphorus pentasulfide (P₄S₁₀) and 6 kg of ethylene glycol dimethyl ether as the solvent under a nitrogen atmosphere.[3]

-

While stirring, slowly add 5 moles of formamide dropwise to the suspension. The reaction is exothermic and should be controlled to maintain a safe temperature. The reaction is typically allowed to proceed for 2 hours.[3]

-

Cyclization: Subsequently, add 5 moles of methyl 2-chloroacetoacetate dropwise to the reaction mixture. The reaction is then stirred at room temperature for an extended period, typically 6-8 hours.[3]

-

Work-up and Isolation: Upon completion of the reaction, cool the mixture to 10 °C. The solid product that precipitates is collected by filtration.[3]

-

The collected solid is then dissolved in four times its weight in water. The pH of the aqueous solution is adjusted to 7-8 with a 20% sodium hydroxide solution.[3]

-

The mixture is cooled to 0-5 °C and the resulting white solid product, ethyl 4-methylthiazole-5-carboxylate, is collected by filtration.[3] Note: The provided reference uses ethyl 2-chloroacetoacetate to yield the ethyl ester. For the methyl ester, methyl 2-chloroacetoacetate is used, and the corresponding methyl ester is expected.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, or by column chromatography on silica gel.

Quantitative Data

The following table summarizes the quantitative data reported for the synthesis of the closely related ethyl 4-methylthiazole-5-carboxylate, which can be considered indicative for the synthesis of the methyl ester.

| Parameter | Value | Reference |

| Reactants | ||

| Phosphorus Pentasulfide | 1 mole | [3] |

| Formamide | 5 moles | [3] |

| Ethyl 2-chloroacetoacetate | 5 moles | [3] |

| Reaction Conditions | ||

| Solvent | Ethylene glycol dimethyl ether | [3] |

| Temperature | Room Temperature | [3] |

| Reaction Time | 6-8 hours | [3] |

| Product | ||

| Product Name | Ethyl 4-methylthiazole-5-carboxylate | [3] |

| Appearance | White solid | [3] |

| Molar Yield | 95.8% | [3] |

| Purity | 99% | [3] |

Characterization

The synthesized this compound can be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the final product. For the related 4-methylthiazole-5-carboxylic acid, the following ¹H NMR signals have been reported (in CDCl₃): a singlet for the methyl group protons at approximately 2.644 ppm, a singlet for the carboxylic acid proton at around 13.33 ppm, and a singlet for the thiazole ring proton at about 9.13 ppm.[4] The methyl ester will show a characteristic singlet for the methoxy protons.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound (157.19 g/mol ).

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present, such as the ester carbonyl group.

-

Melting Point: The melting point of the purified product can be determined and compared to literature values.

Conclusion

The Hantzsch reaction provides an efficient and high-yielding pathway for the synthesis of this compound. The procedure is straightforward and utilizes readily available starting materials. This technical guide offers a comprehensive resource for researchers and professionals in the field of drug development, providing a solid foundation for the synthesis and study of this important heterocyclic compound. Further optimization of reaction conditions may be possible to improve yields and reduce reaction times.

References

Spectroscopic Data of Methyl 4-methylthiazole-5-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for Methyl 4-methylthiazole-5-carboxylate. These predictions are derived from the analysis of similar structures, such as 4-methylthiazole-5-carboxylic acid and other substituted thiazole esters.

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.7 | Singlet | 1H | H2 (thiazole ring) |

| ~3.9 | Singlet | 3H | -OCH₃ (ester) |

| ~2.7 | Singlet | 3H | -CH₃ (at C4) |

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~162 | C=O (ester) |

| ~155 | C2 (thiazole ring) |

| ~150 | C4 (thiazole ring) |

| ~125 | C5 (thiazole ring) |

| ~52 | -OCH₃ (ester) |

| ~17 | -CH₃ (at C4) |

Table 3: Predicted FT-IR Spectral Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Medium-Weak | C-H stretch (aromatic) |

| ~2950 | Medium-Weak | C-H stretch (aliphatic) |

| ~1720 | Strong | C=O stretch (ester) |

| ~1600, ~1480 | Medium | C=C and C=N stretching (thiazole ring) |

| ~1250 | Strong | C-O stretch (ester) |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 157 | High | [M]⁺ (Molecular ion) |

| 126 | Medium | [M - OCH₃]⁺ |

| 98 | Medium | [M - COOCH₃]⁺ |

| 71 | High | [C₃H₃S]⁺ |

Experimental Protocols

The following are detailed, generalized protocols for the spectroscopic analysis of this compound.

Synthesis of this compound

A common route to synthesize this compound involves the esterification of 4-methylthiazole-5-carboxylic acid.

Materials:

-

4-methylthiazole-5-carboxylic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated solution)

-

Magnesium sulfate (anhydrous)

-

Dichloromethane

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

To a solution of 4-methylthiazole-5-carboxylic acid in anhydrous methanol, a catalytic amount of concentrated sulfuric acid is slowly added.

-

The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, the mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure.

-

The residue is dissolved in dichloromethane and washed with a saturated sodium bicarbonate solution to neutralize the acid.

-

The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.

-

The solvent is evaporated to yield the crude this compound, which can be further purified by column chromatography or recrystallization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Sample Preparation:

-

Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Spectroscopy Protocol:

-

The ¹H NMR spectrum is typically acquired on a 400 MHz or higher field spectrometer.

-

Standard acquisition parameters are used, including a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio, typically ranging from 8 to 64 scans.

¹³C NMR Spectroscopy Protocol:

-

The ¹³C NMR spectrum is acquired on the same spectrometer, typically at a frequency of 100 MHz.

-

A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom.

-

A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.

-

A larger number of scans (e.g., 1024 or more) is typically required to obtain a good signal-to-noise ratio due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy

KBr Pellet Preparation:

-

Thoroughly grind a small amount (1-2 mg) of dry this compound with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar.

-

The mixture should be a fine, homogeneous powder.

-

Place a portion of the powder into a pellet-pressing die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

FT-IR Spectroscopy Protocol:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Sample Preparation for Electron Ionization (EI) MS:

-

Dissolve a small amount of the sample in a volatile organic solvent, such as dichloromethane or methanol, to create a dilute solution.

EI-MS Protocol:

-

The sample is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

-

The sample is vaporized by heating in the ion source.

-

The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

Caption: Workflow for the synthesis and spectroscopic characterization.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data and detailed analytical protocols for this compound. For researchers and professionals in drug development, this information serves as a valuable resource for the synthesis, identification, and quality control of this important heterocyclic compound. The provided workflow and experimental details are intended to facilitate the acquisition of reliable and reproducible spectroscopic data in the laboratory.

An In-depth Technical Guide on the 1H NMR Chemical Shifts of Methyl 4-methylthiazole-5-carboxylate

This technical guide provides a detailed analysis of the ¹H NMR chemical shifts for Methyl 4-methylthiazole-5-carboxylate, aimed at researchers, scientists, and professionals in the field of drug development. This document summarizes the expected chemical shifts based on the analysis of structurally related compounds and provides a detailed experimental protocol for the synthesis of the title compound, which is a key intermediate in the synthesis of various pharmaceuticals.

Predicted ¹H NMR Spectral Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H-2 (thiazole ring) | ~ 8.7 - 8.9 | Singlet | 1H |

| -OCH₃ (ester) | ~ 3.9 | Singlet | 3H |

| -CH₃ (at C4) | ~ 2.7 | Singlet | 3H |

Note: The chemical shift values are estimates and may vary slightly in an actual experimental spectrum.

The rationale for these predictions is as follows: The proton at the C2 position of the thiazole ring is expected to be the most deshielded due to the electron-withdrawing effects of the adjacent nitrogen and sulfur atoms, as well as the ester group at C5. The methyl protons of the ester group are expected to appear at a typical chemical shift for methyl esters. The methyl group attached to the C4 of the thiazole ring will be slightly deshielded compared to a simple alkyl methyl group due to the aromatic nature of the thiazole ring.

Experimental Protocols

2.1. Synthesis of this compound via Fischer Esterification

The synthesis of this compound can be achieved through the Fischer esterification of 4-methylthiazole-5-carboxylic acid with methanol in the presence of an acid catalyst.[1]

Materials:

-

4-methylthiazole-5-carboxylic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated solution)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Dichloromethane

Procedure:

-

In a round-bottom flask, dissolve 4-methylthiazole-5-carboxylic acid in an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure.

-

Dissolve the residue in dichloromethane and transfer it to a separatory funnel.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the excess acid. Caution: CO₂ evolution may cause pressure buildup.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The crude product can be further purified by column chromatography on silica gel if necessary.

2.2. ¹H NMR Sample Preparation and Data Acquisition

Procedure:

-

Dissolve approximately 5-10 mg of the purified this compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the ¹H NMR spectrum using a 300 MHz or higher field NMR spectrometer.[2]

-

Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.

Workflow Visualization

The following diagram illustrates the synthesis of this compound from its carboxylic acid precursor.

Caption: Synthesis of this compound.

This guide provides a comprehensive overview for researchers working with this compound, offering predicted NMR data for characterization and a detailed protocol for its synthesis. The provided information is based on established chemical principles and data from related compounds.

References

Navigating the Spectral Landscape: A Technical Guide to the 13C NMR Analysis of Methyl 4-methylthiazole-5-carboxylate

For researchers, scientists, and professionals engaged in drug development, a comprehensive understanding of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a cornerstone technique for elucidating the carbon framework of organic molecules. This in-depth technical guide focuses on the 13C NMR spectral analysis of Methyl 4-methylthiazole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry.

This document provides a detailed overview of the predicted 13C NMR spectrum of this compound, a standardized experimental protocol for acquiring such a spectrum, and a clear visualization of the molecule's structure with its assigned chemical shifts. Due to the absence of a publicly available experimental spectrum for this specific molecule, the presented data is based on predictive analysis derived from structurally similar compounds and established principles of NMR spectroscopy.

Predicted 13C NMR Data Presentation

The following table summarizes the predicted 13C NMR chemical shifts for this compound. These predictions are derived from the analysis of related thiazole derivatives and general substituent effects in 13C NMR spectroscopy. The numbering of the carbon atoms corresponds to the structure provided in the subsequent diagram.

| Carbon Atom | Predicted Chemical Shift (δ) in ppm |

| C2 | ~152-156 |

| C4 | ~148-152 |

| C5 | ~125-130 |

| C=O | ~160-165 |

| O-CH3 | ~51-54 |

| 4-CH3 | ~15-18 |

Experimental Protocol for 13C NMR Spectroscopy

This section outlines a detailed methodology for the acquisition of a 13C NMR spectrum for a compound such as this compound.

1. Sample Preparation:

- Weigh approximately 10-20 mg of the purified this compound sample.

- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, commonly Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆), inside a clean, dry NMR tube. The choice of solvent is critical and should be one that readily dissolves the compound and has minimal overlapping signals with the analyte.

- Add a small amount of an internal standard, such as Tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.0 ppm.

2. NMR Spectrometer Setup:

- The 13C NMR spectrum should be acquired on a high-resolution NMR spectrometer, typically operating at a frequency of 100 MHz or higher for ¹³C nuclei.

- The spectrometer should be properly tuned and shimmed for the specific sample and solvent to ensure optimal magnetic field homogeneity and spectral resolution.

3. Data Acquisition Parameters:

- Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.

- Spectral Width: A spectral width of approximately 200-250 ppm is generally sufficient to cover the entire range of carbon chemical shifts in most organic molecules.

- Acquisition Time: An acquisition time of 1-2 seconds is standard.

- Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is crucial for obtaining quantitative data.

- Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (typically ranging from several hundred to several thousand) is required to achieve an adequate signal-to-noise ratio.

- Temperature: The experiment is usually conducted at a constant temperature, typically 298 K (25 °C).

4. Data Processing:

- The acquired Free Induction Decay (FID) is processed using appropriate software (e.g., MestReNova, TopSpin).

- Processing steps include Fourier transformation, phase correction, and baseline correction.

- The chemical shifts are referenced to the internal standard (TMS at 0.0 ppm) or the residual solvent peak.

Visualization of Molecular Structure and Predicted 13C NMR Shifts

The following diagram illustrates the chemical structure of this compound with the predicted 13C NMR chemical shifts assigned to each carbon atom.

Caption: Molecular structure of this compound with predicted 13C NMR assignments.

Infrared Spectroscopic Profile of Methyl 4-methylthiazole-5-carboxylate: A Technical Guide

This technical guide provides an in-depth analysis of the infrared (IR) spectroscopic characteristics of Methyl 4-methylthiazole-5-carboxylate. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. It details the expected IR absorption peaks based on data from structurally related compounds, outlines a comprehensive experimental protocol for acquiring IR spectra, and visually represents the correlation between molecular structure and spectroscopic data.

Predicted Infrared Absorption Data

The following table summarizes the principal infrared absorption peaks anticipated for this compound. These predictions are derived from the analysis of analogous thiazole derivatives and established spectroscopic correlation tables. The exact wavenumber and intensity of absorptions for a specific sample may vary based on the experimental conditions and the physical state of the sample.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3100 - 3000 | Medium | =C-H stretch (Thiazole ring) |

| ~2960 - 2850 | Medium to Weak | C-H stretch (Aliphatic -CH₃) |

| ~1725 - 1710 | Strong | C=O stretch (Ester)[1] |

| ~1550 - 1540 | Medium | C=N stretch (Thiazole ring)[1] |

| ~1450 - 1430 | Medium | C-H bend (Aliphatic -CH₃) |

| ~1380 - 1360 | Medium | C-H bend (Aliphatic -CH₃) |

| ~1250 - 1150 | Strong | C-O stretch (Ester)[1] |

| ~850 - 800 | Weak | C-S stretch (Thiazole ring)[2] |

Experimental Protocol for Infrared Spectroscopy

This section outlines a generalized procedure for obtaining the infrared spectrum of a solid sample such as this compound using two common techniques: Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) pellet methods.

Instrumentation

-

A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27 FT-IR or a Jasco FT-IR-4200, equipped with a suitable detector.[3][4]

-

For ATR: An ATR accessory with a crystal (e.g., diamond or zinc selenide).

-

For KBr pellet: A hydraulic press, a pellet-forming die, an agate mortar and pestle, and analytical grade KBr powder.

Method 1: Attenuated Total Reflectance (ATR-FTIR)

-

Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal.

-

Data Acquisition:

-

Ensure the ATR crystal is clean by recording a background spectrum of the empty accessory.

-

Apply firm and even pressure to the sample using the pressure clamp to ensure good contact with the crystal.

-

Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

The number of scans can be varied to improve the signal-to-noise ratio; typically, 16 to 32 scans are sufficient.

-

-

Data Processing: The resulting spectrum is processed by the instrument's software, which performs a Fourier transform of the interferogram to produce the final infrared spectrum.

Method 2: Potassium Bromide (KBr) Pellet

-

Sample Preparation:

-

Thoroughly dry the KBr powder to remove any absorbed water, which can interfere with the spectrum.

-

Grind a small amount of this compound (approximately 1-2 mg) with about 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous mixture is obtained.

-

-

Pellet Formation:

-

Transfer the mixture to a pellet-forming die.

-

Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Collect a background spectrum with an empty sample holder.

-

Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

-

Data Processing: The instrument's software processes the interferogram to generate the final IR spectrum.

Logical Relationships in IR Spectroscopy of this compound

The following diagram illustrates the correlation between the distinct functional groups within the this compound molecule and their characteristic absorption regions in an infrared spectrum.

Caption: Molecular structure and corresponding IR peak regions.

References

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]

- 4. 4-Methylthiazole-5-carboxaldehyde | C5H5NOS | CID 581339 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of Methyl 4-methylthiazole-5-carboxylate

For Immediate Release

This technical guide provides an in-depth analysis of the anticipated electron ionization mass spectrometry (EI-MS) fragmentation pattern of Methyl 4-methylthiazole-5-carboxylate, a heterocyclic compound of interest in pharmaceutical and chemical research. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for molecular structure elucidation.

Introduction

This compound possesses a compact bicyclic structure with functional groups that yield a characteristic fragmentation pattern upon electron ionization. Understanding this pattern is crucial for the identification and characterization of this and related molecules. The molecular weight of this compound is 157.19 g/mol , which corresponds to the expected molecular ion peak (M+) in its mass spectrum.[1][2] The fragmentation is dictated by the stability of the thiazole ring and the cleavage patterns of the methyl ester group.

Predicted Mass Spectrometry Fragmentation Data

The following table summarizes the expected key fragment ions, their mass-to-charge ratio (m/z), and the proposed neutral loss from the parent molecule.

| m/z | Proposed Fragment Ion | Neutral Loss | Proposed Structure of Neutral Loss |

| 157 | [C6H7NO2S]+• (Molecular Ion) | - | - |

| 126 | [C5H4NOS]+ | •OCH3 | Methoxyl Radical |

| 98 | [C4H4NS]+ | •COOCH3 | Methoxycarbonyl Radical |

| 83 | [C4H5N]+• | HCS | Thioketene |

| 58 | [C2H4N]+ | C3H3OS | - |

Fragmentation Pathway and Logical Relationships

The fragmentation of this compound is initiated by the ionization of the molecule, leading to a molecular ion at m/z 157. Subsequent fragmentation events are driven by the relative bond strengths and the stability of the resulting fragment ions and neutral species. Thiazole-containing compounds are known to produce abundant molecular ions and undergo specific fragmentation pathways that can be instrumental in their identification.[3]

The primary fragmentation pathways are hypothesized to involve the ester moiety and the thiazole ring itself. The presence of adjacent methyl and ester groups at the C-4 and C-5 positions may induce an "ortho-effect" under electron impact, influencing the fragmentation cascade.[3]

Caption: Proposed fragmentation pathway of this compound.

Experimental Protocols

While a specific experimental protocol for this compound is not detailed in the provided search results, a general procedure for obtaining an electron ionization mass spectrum for a similar compound would be as follows:

1. Sample Preparation:

-

Dissolve a small amount (approximately 1 mg) of this compound in a volatile organic solvent such as methanol or acetonitrile (1 mL).

-

Ensure the sample is fully dissolved to prevent any solid particles from entering the instrument.

2. Instrumentation:

-

A gas chromatograph coupled to a mass spectrometer (GC-MS) or a direct insertion probe can be used for sample introduction.

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: Typically 70 eV.

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.

-

Scan Range: m/z 40-400 to ensure capture of the molecular ion and all significant fragments.

3. Data Acquisition:

-

Inject an appropriate volume of the sample solution into the GC or place the direct insertion probe into the ion source.

-

Acquire the mass spectrum, ensuring sufficient signal-to-noise ratio.

-

The resulting spectrum will show the relative abundance of different fragment ions as a function of their m/z.

Discussion of Fragmentation Mechanisms

The fragmentation of thiazole derivatives often involves the cleavage of the ring system.[4][5][6] For esters, characteristic losses of the alkoxy group are common.[7][8][9]

-

Formation of m/z 126: The loss of a methoxy radical (•OCH3) from the molecular ion is a common fragmentation pathway for methyl esters, leading to the formation of a stable acylium ion.[7]

-

Formation of m/z 98: This fragment likely arises from the cleavage of the bond between the thiazole ring and the carbonyl group, resulting in the loss of the entire methoxycarbonyl radical (•COOCH3).

-

Ring Fragmentation (m/z 83 and 58): The thiazole ring can undergo cleavage, leading to the loss of neutral molecules such as thioketene (HCS) or ethyne sulfide (C2H2S), resulting in smaller charged fragments.

Conclusion

The predicted mass spectrometry fragmentation pattern of this compound provides a valuable analytical fingerprint for its identification. The key fragmentation pathways involve initial losses from the ester functional group, followed by characteristic cleavages of the thiazole ring. This in-depth guide, including the tabulated data and the fragmentation pathway diagram, serves as a critical resource for researchers in the field of analytical chemistry and drug development.

References

- 1. This compound | C6H7NO2S | CID 676432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles | Semantic Scholar [semanticscholar.org]

- 4. article.sapub.org [article.sapub.org]

- 5. researchgate.net [researchgate.net]

- 6. asianpubs.org [asianpubs.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 9. m.youtube.com [m.youtube.com]

Physical and chemical properties of Methyl 4-methylthiazole-5-carboxylate

An In-depth Technical Guide to Methyl 4-methylthiazole-5-carboxylate

Introduction

This compound is a heterocyclic organic compound featuring a thiazole ring, a five-membered ring containing both sulfur and nitrogen atoms. This scaffold is a common motif in many biologically active molecules and pharmaceutical agents. The compound serves as a valuable intermediate in organic synthesis, particularly in the development of novel therapeutic agents. This document provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis and characterization, and its relevance in scientific research and drug development.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized below. Data is compiled from both experimental and computed sources.

Identifiers and General Properties

| Property | Value | Source |

| IUPAC Name | methyl 4-methyl-1,3-thiazole-5-carboxylate | [1] |

| CAS Number | 81569-44-0 | [1][2] |

| Molecular Formula | C₆H₇NO₂S | [1][2] |

| Molecular Weight | 157.19 g/mol | [1][2] |

| Appearance | Light yellow to brown liquid | [3] (for ethyl ester) |

| Purity | ≥ 99% (GC) available commercially | [3] (for ethyl ester) |

Physicochemical Data

| Property | Value | Remarks | Source |

| Boiling Point | 221.3 °C | at 760 mmHg | [4] |

| Flash Point | 87.7 °C | [4] | |

| XLogP3 | 1.5 | Computed | [1] |

| Hydrogen Bond Donor Count | 0 | Computed | [1] |

| Hydrogen Bond Acceptor Count | 3 | Computed | [1] |

| Rotatable Bond Count | 2 | Computed | [1] |

| Topological Polar Surface Area | 67.4 Ų | Computed | [1] |

| Exact Mass | 157.01974964 Da | Computed | [1] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved via several routes, commonly starting from the corresponding carboxylic acid or through a one-pot cyclization reaction. A general procedure analogous to the synthesis of the ethyl ester is described below.[5][6]

Method 1: Esterification of 4-Methylthiazole-5-carboxylic acid

-

Acid Chloride Formation: 4-Methylthiazole-5-carboxylic acid (1 equivalent) is refluxed in excess thionyl chloride (SOCl₂) for 2 hours.[7] The excess thionyl chloride is then removed under reduced pressure to yield 4-methylthiazole-5-carbonyl chloride.[7]

-

Esterification: The crude acid chloride is dissolved in a suitable solvent like dichloromethane (DCM). Methanol (a slight excess, ~1.2 equivalents) and a non-nucleophilic base such as triethylamine (TEA) or pyridine are added dropwise at 0 °C.

-

Workup: The reaction mixture is allowed to warm to room temperature and stirred until completion (monitored by TLC). The mixture is then washed with water, a saturated solution of sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel or by vacuum distillation.

Method 2: One-Pot Synthesis from Methyl Acetoacetate (Conceptual)

A one-pot synthesis provides an efficient route to thiazole carboxylates.[6]

-

Halogenation: Methyl acetoacetate (1 equivalent) is dissolved in a mixture of water and a co-solvent like THF. The solution is cooled to 0 °C, and N-bromosuccinimide (NBS) (1.2 equivalents) is added portion-wise. The reaction is stirred at room temperature for approximately 2 hours.[6]

-

Cyclization: Thiourea (1 equivalent) is added to the reaction mixture, which is then heated to 80 °C for 2 hours.[6] This step forms the 2-amino-4-methylthiazole-5-carboxylate intermediate.

-

Deamination and Esterification (multi-step process not detailed here): The resulting 2-amino group would then need to be removed (e.g., via a diazotization reaction) to yield the final product.

Characterization Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra are used to confirm the structure of the molecule. For the related 4-methylthiazole-5-carboxylic acid, characteristic proton signals appear for the methyl group (s, ~2.6 ppm), the thiazole proton (s, ~9.1 ppm), and the carboxylic acid proton (s, ~13.3 ppm).[8] Similar shifts would be expected for the methyl ester, with an additional singlet for the ester methyl group around 3.8-4.0 ppm.

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify key functional groups. A strong absorption band is expected around 1720 cm⁻¹ corresponding to the C=O stretching of the ester group.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern, confirming the molecular formula. The expected molecular ion peak (M+) would be at m/z = 157.

Reactivity and Applications

This compound is a versatile intermediate. The ester group can be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol.[9] The thiazole ring itself can undergo various transformations.

This class of compounds, particularly the ethyl ester, are key intermediates in the synthesis of pharmaceuticals like the third-generation cephalosporin antibiotic, Cefditoren pivoxil.[10] The thiazole ring is a privileged scaffold in medicinal chemistry, found in drugs with antimicrobial, anti-inflammatory, and anti-cancer activities.[3][6]

Visualization

Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of this compound starting from the corresponding carboxylic acid.

Caption: Synthesis workflow for this compound.

References

- 1. This compound | C6H7NO2S | CID 676432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Page loading... [guidechem.com]

- 5. 4-Methylthiazole-5-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN101475541A - Preparation of 4-methyl thiazole-5-carboxyl acid - Google Patents [patents.google.com]

- 9. WO2003091230A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate - Google Patents [patents.google.com]

- 10. chembk.com [chembk.com]

A Technical Guide to the Solubility Profile of Methyl 4-methylthiazole-5-carboxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies required to determine the solubility profile of Methyl 4-methylthiazole-5-carboxylate (CAS No: 81569-44-0) in various organic solvents. Due to the limited availability of public domain quantitative solubility data for this specific compound, this document focuses on equipping researchers with the necessary experimental protocols and data presentation structures to generate and report this critical physicochemical property.

Introduction

This compound is a heterocyclic organic compound that serves as a valuable building block in pharmaceutical and agrochemical research.[1] Understanding its solubility in a range of organic solvents is fundamental for its application in synthesis, purification, formulation, and various analytical procedures. Solubility dictates the choice of reaction media, crystallization solvents, and delivery vehicles, making it a cornerstone of process development and drug discovery.

This guide outlines the established "isothermal shake-flask" method, a reliable technique for determining the thermodynamic solubility of a solid compound in a liquid solvent.[2]

Solubility Data Presentation

Effective data management is crucial for comparing the solubility of this compound across different solvents and conditions. The following table provides a structured format for recording experimentally determined solubility data. Researchers should aim to measure solubility at various temperatures to understand the thermodynamic properties of the dissolution process.

Table 1: Experimentally Determined Solubility of this compound

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Analysis | Notes |

| e.g., Methanol | 25 | e.g., Gravimetric | |||

| e.g., Ethanol | 25 | e.g., HPLC | |||

| e.g., Acetone | 25 | ||||

| e.g., Ethyl Acetate | 25 | ||||

| e.g., Toluene | 25 | ||||

| e.g., Dichloromethane | 25 | ||||

| e.g., Acetonitrile | 25 | ||||

| e.g., Dimethylformamide (DMF) | 25 | ||||

| e.g., Dimethyl Sulfoxide (DMSO) | 25 |

Experimental Protocol: Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[2] It involves agitating an excess amount of the solid solute in the solvent at a constant temperature for a sufficient duration to reach equilibrium.

3.1. Materials and Equipment

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Glass vials or flasks with tight-sealing caps (e.g., screw-cap scintillation vials)

-

Orbital shaker with a temperature-controlled incubator[3]

-

Analytical balance

-

Syringe filters (chemically compatible with the solvent, e.g., PTFE)

-

Apparatus for quantitative analysis (e.g., evaporating dishes and oven for gravimetric analysis, or an HPLC system)

3.2. Procedure

-

Sample Preparation : Add an excess amount of solid this compound to a pre-weighed vial. The excess is crucial to ensure that a saturated solution is formed in equilibrium with the undissolved solid.[4]

-

Solvent Addition : Add a known volume or mass of the desired organic solvent to the vial.

-

Equilibration : Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached.[2] The equilibration time should be established through preliminary experiments by taking measurements at different time points (e.g., 24, 48, 72 hours) until the concentration of the solute in the solution remains constant.[5]

-

Phase Separation : After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove all undissolved particles.[2] This step must be performed quickly to avoid temperature changes that could alter the solubility.

-

Quantitative Analysis : Determine the concentration of this compound in the clear, saturated filtrate. Two common methods are:

-

Gravimetric Analysis : Transfer a known volume or mass of the filtrate into a pre-weighed evaporating dish.[5] Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood or using a rotary evaporator). Once the solvent is removed, dry the dish containing the solid residue in an oven at a suitable temperature until a constant weight is achieved.[6] The mass of the residue corresponds to the amount of solute dissolved in the known volume/mass of the filtrate.

-

Chromatographic Analysis (HPLC) : If a suitable HPLC method is available, dilute the filtrate with a known volume of an appropriate solvent. Quantify the concentration by comparing the peak area to a pre-established calibration curve of known concentrations of this compound.

-

3.3. Data Calculation (Gravimetric Method)

-

Solubility ( g/100 mL) = [(Mass of dish + residue) - (Mass of empty dish)] / (Volume of filtrate in mL) * 100

-

Solubility (mol/L) = [Solubility (g/L)] / [Molar Mass of this compound (157.19 g/mol )][7]

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the isothermal shake-flask method for solubility determination.

Caption: Workflow for determining solubility via the isothermal shake-flask method.

References

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. researchgate.net [researchgate.net]

- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. pharmajournal.net [pharmajournal.net]

- 7. This compound | C6H7NO2S | CID 676432 - PubChem [pubchem.ncbi.nlm.nih.gov]

Crystal Structure Analysis of Methyl 4-methylthiazole-5-carboxylate: A Technical Overview

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Initial Assessment and Data Unavailability

Methyl 4-methylthiazole-5-carboxylate is a heterocyclic compound of interest in medicinal chemistry and materials science due to the prevalence of the thiazole moiety in various biologically active molecules. A comprehensive analysis of its crystal structure would provide valuable insights into its solid-state conformation, intermolecular interactions, and potential polymorphism, which are critical parameters for drug development and materials engineering.

A thorough search of prominent crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC) and the Crystallography Open Database (COD), and an extensive review of the scientific literature have been conducted to collate data for a detailed technical guide on the crystal structure analysis of this compound.

Despite these extensive efforts, no publicly available single-crystal X-ray diffraction data for this compound could be located. The compound is commercially available and has been cited in chemical literature, primarily in the context of synthesis and as a chemical intermediate. However, its three-dimensional solid-state structure has not been determined and deposited in the public domain.

Proposed Alternative: Analysis of a Structurally Related Compound

Given the absence of experimental data for the target compound, this guide cannot proceed with the requested detailed analysis, including quantitative data tables and experimental protocols for its specific crystal structure.

As an alternative, a similar in-depth technical guide can be prepared for a closely related thiazole derivative for which high-quality single-crystal X-ray diffraction data is available. Such an analysis would still provide valuable insights into the structural motifs and intermolecular interactions characteristic of this class of compounds, which would be of significant interest to the target audience.

Future Directions and Recommendations

The lack of a determined crystal structure for this compound represents a gap in the scientific understanding of this compound. The following experimental workflow is recommended for researchers interested in pursuing this analysis:

Experimental Workflow for Crystal Structure Determination

Caption: Proposed experimental workflow for the crystal structure determination of this compound.

While a detailed crystal structure analysis of this compound cannot be provided at this time due to the unavailability of experimental data, it is hoped that this assessment clarifies the current state of knowledge and provides a roadmap for future research in this area. Should the user wish to proceed with an analysis of a structurally related compound, this can be undertaken upon request.

An In-depth Technical Guide to the Hantzsch Thiazole Synthesis of 4-Methylthiazole-5-carboxylates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Hantzsch thiazole synthesis, with a specific focus on the mechanism and protocols for preparing 4-methylthiazole-5-carboxylates. These compounds are valuable intermediates in the synthesis of various pharmaceuticals.[1][2] This document details the reaction mechanism, offers detailed experimental procedures for key syntheses, and presents quantitative data to inform reaction optimization.

Core Principles: The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, is a classic and widely utilized method for the formation of thiazole rings.[3] The fundamental reaction involves the condensation of an α-halocarbonyl compound with a thioamide.[3][4] This versatile reaction allows for the synthesis of a wide array of substituted thiazoles by varying the starting materials. The synthesis of 4-methylthiazole-5-carboxylates typically employs an α-haloacetoacetate derivative and a thioamide.

The general mechanism proceeds through several key steps:

-

Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile, attacking the electrophilic carbon of the α-halocarbonyl compound in an SN2 reaction.

-

Intermediate Formation: This initial reaction forms a key intermediate.

-

Cyclization: An intramolecular nucleophilic attack by the nitrogen atom of the thioamide moiety onto the carbonyl carbon of the former α-halocarbonyl component leads to the formation of a five-membered ring intermediate.

-

Dehydration: The final step involves the elimination of a water molecule to yield the aromatic thiazole ring.

The aromaticity of the resulting thiazole ring provides a strong thermodynamic driving force for the reaction, often leading to high yields.[4]

Reaction Mechanism: Formation of 4-Methylthiazole-5-carboxylates

The synthesis of a 4-methylthiazole-5-carboxylate via the Hantzsch reaction involves the reaction of an ethyl 2-haloacetoacetate with a thioamide. The following diagram illustrates the step-by-step mechanism.

References

An In-depth Technical Guide to the Discovery and Initial Synthesis of Methyl 4-methylthiazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-methylthiazole-5-carboxylate is a key heterocyclic building block in organic synthesis, serving as a crucial intermediate in the preparation of various biologically active compounds and pharmaceuticals. Its structural motif is found in drugs such as the third-generation cephalosporin antibacterial agent, Cefditoren Pivoxil, and the xanthine oxidase inhibitor, Febuxostat, used in the treatment of gout. This technical guide provides a comprehensive overview of the discovery and initial synthesis of this compound, detailing the seminal synthetic strategies, experimental protocols, and associated quantitative data.

Discovery and Early Synthesis

While a definitive singular "discovery" of this compound is not prominently documented, its synthesis is rooted in the broader exploration of thiazole chemistry, most notably the Hantzsch thiazole synthesis developed by Arthur Hantzsch in 1887. This reaction involves the condensation of an α-haloketone with a thioamide to form the thiazole ring. Early work on related thiazole-5-carboxylates, such as the ethyl ester, was described by Harrington and colleagues in 1939, laying the groundwork for the synthesis of this class of compounds.[1]

The initial and most common strategies for synthesizing this compound involve a two-step process: first, the synthesis of the core intermediate, 4-methylthiazole-5-carboxylic acid or its ethyl ester, followed by a standard esterification or transesterification to yield the desired methyl ester.

Core Synthetic Pathways

The predominant method for constructing the 4-methylthiazole-5-carboxylate core is the Hantzsch thiazole synthesis. This typically involves the reaction of a thioamide (such as thioformamide) with an α-haloacetoacetate (like ethyl 2-chloroacetoacetate).

Diagram of the Hantzsch Thiazole Synthesis Workflow

Caption: General workflow for the synthesis of this compound via the Hantzsch reaction.

Quantitative Data Summary

The following table summarizes the quantitative data from various reported synthetic methods for 4-methylthiazole-5-carboxylic acid and its esters.

| Product | Starting Materials | Key Reagents | Solvent | Reaction Conditions | Yield | Purity | Reference |

| Ethyl 4-methylthiazole-5-carboxylate | Formamide, Ethyl 2-chloroacetoacetate | Phosphorus Pentasulfide | Ethylene Glycol Dimethyl Ether | Room temperature, 6-8 hours | 95.8% | 99% | [2] |

| 4-Methylthiazole-5-carboxylic Acid | Methanamide, Chloro acetylacetic ether | Phosphorus Pentasulfide, Sodium Hydroxide | Not specified | Cyclization at 75-80°C, followed by hydrolysis | 75% | >98% | [3] |

| Ethyl 2-amino-4-methylthiazole-5-carboxylate | Ethyl acetoacetate, Thiourea | N-Bromosuccinimide | Water, THF | 0°C to 80°C, 4 hours total | 72% | Not specified | [4] |

Experimental Protocols

Synthesis of Ethyl 4-methylthiazole-5-carboxylate[2]

This protocol details a high-yield synthesis of the ethyl ester, a direct precursor to the methyl ester via transesterification or hydrolysis followed by esterification.

Diagram of the Experimental Workflow for Ethyl 4-methylthiazole-5-carboxylate Synthesis

Caption: Step-by-step experimental workflow for the synthesis of Ethyl 4-methylthiazole-5-carboxylate.

Methodology:

-

Reactor Setup: In a 10 L glass reactor equipped with a mechanical stirrer, thermometer, and a constant pressure dropping funnel, add 1 mole of phosphorus pentasulfide (P₄S₁₀) and 6 kg of ethylene glycol dimethyl ether under a nitrogen atmosphere.

-

Thioformamide Formation: With stirring, slowly add 5 moles of formamide dropwise over 2 hours.

-

Cyclization: Subsequently, add 5 moles of ethyl 2-chloroacetoacetate dropwise and allow the reaction to proceed at room temperature for 6-8 hours.

-

Isolation: Upon completion, cool the reaction mixture to 10°C. Collect the resulting white solid product by filtration.

-

Purification: Dissolve the solid product in four times its weight in water. Adjust the pH of the solution to 7-8 using a 20% sodium hydroxide solution.

-

Final Product: Cool the solution to 0-5°C and collect the purified ethyl 4-methylthiazole-5-carboxylate as a white solid by filtration. This method reportedly yields a product with 99% purity and a molar yield of 95.8%.[2]

Synthesis of 4-Methylthiazole-5-carboxylic Acid[3]

This protocol describes the synthesis of the parent carboxylic acid, which can be subsequently esterified to the methyl ester.

Methodology:

-

Sulpho-reaction: Mix methanamide and phosphorus pentasulfide to carry out a sulpho-reaction to form thioformamide in situ.

-

Cyclization: Add chloro acetylacetic ether to the mixture to initiate the cyclization reaction. The optimal temperature for this step is between 75-80°C.

-

Hydrolysis: After the cyclization is complete, add the organic phase to a sodium hydroxide solution to hydrolyze the ester.

-

Isolation: Filter the reaction mixture to isolate the precipitated product, 4-methylthiazole-5-carboxylic acid. This process is reported to have a total yield of 75% and a purity of over 98%.[3]

Esterification of 4-Methylthiazole-5-carboxylic Acid

The final step to obtain this compound from the carboxylic acid is a standard esterification.

Methodology:

-

Reaction Setup: Suspend 4-methylthiazole-5-carboxylic acid in an excess of methanol.

-

Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid.

-

Reaction: Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC or HPLC).

-

Workup: Cool the reaction mixture and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

-

Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure to yield this compound.

Biological Significance and Applications

While this compound is primarily recognized as a synthetic intermediate, the thiazole core is of significant interest in medicinal chemistry. Derivatives of 4-methylthiazole-5-carboxylic acid have been investigated for a range of biological activities. For instance, certain 2-amino-4-methylthiazole-5-carboxylate derivatives have shown potential as antimicrobial and anticancer agents.[5] Specifically, some derivatives exhibit promising activity against Mycobacterium tuberculosis.[6] Furthermore, studies on 4-methylthiazole have indicated its potential to induce apoptosis and mitochondrial disruption in leukemia cells, suggesting that the thiazole moiety can be a pharmacophore for anticancer drug design.[7] The utility of this compound lies in its ability to be readily converted into amides, hydrazides, and other derivatives, allowing for the exploration of a wide chemical space in the development of novel therapeutic agents.

Conclusion

The synthesis of this compound is well-established, with the Hantzsch thiazole synthesis being the cornerstone of most synthetic routes. The preparation of its precursors, 4-methylthiazole-5-carboxylic acid and its ethyl ester, has been optimized to achieve high yields and purity. While the direct biological activity of the methyl ester itself is not extensively reported, its importance as a key building block for a variety of pharmaceuticals is undisputed. The methodologies and data presented in this guide offer a solid foundation for researchers and professionals involved in the synthesis and application of this valuable heterocyclic compound.

References

- 1. WO2003091230A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate - Google Patents [patents.google.com]

- 2. 4-Methylthiazole-5-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 3. CN101475541A - Preparation of 4-methyl thiazole-5-carboxyl acid - Google Patents [patents.google.com]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]

- 7. kuyam.ksbu.edu.tr [kuyam.ksbu.edu.tr]

The Versatile Scaffold: A Technical Guide to Methyl 4-methylthiazole-5-carboxylate as a Chemical Building Block

For Researchers, Scientists, and Drug Development Professionals

Methyl 4-methylthiazole-5-carboxylate, a heterocyclic compound, has emerged as a crucial and versatile building block in the landscape of synthetic chemistry. Its unique structural features, comprising a thiazole ring substituted with methyl and methoxycarbonyl groups, provide a valuable scaffold for the development of a diverse array of biologically active molecules and functional materials. This technical guide delves into the synthesis, properties, and extensive applications of this compound, offering a comprehensive resource for professionals in research and drug development.

Physicochemical Properties and Spectroscopic Data

This compound (C₆H₇NO₂S) is a white to off-white crystalline solid with a molecular weight of 157.19 g/mol .[1] A summary of its key physicochemical properties is presented below.

| Property | Value | Reference |

| Molecular Formula | C₆H₇NO₂S | [1] |

| Molecular Weight | 157.19 g/mol | [1] |

| CAS Number | 81569-44-0 | [1] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 74-78 °C (for the corresponding aldehyde) |

Spectroscopic Data for Related Compounds:

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |

| Ethyl 2-amino-4-methylthiazole-5-carboxylate | 1.19 (t, 3H), 2.36 (s, 3H), 4.13 (q, 2H), 7.69 (s, 2H) | 14.32, 17.12, 59.72, 107.34, 159.34, 161.95, 170.21 | - |

| 4-Methylthiazole-5-carboxaldehyde | 2.76 (s, 3H), 8.95 (s, 1H), 10.11 (s, 1H) | 16.2, 132.8, 158.9, 161.8, 182.4 | 3447, 3091, 2869, 1660, 1522, 1409, 1319 |

| 4-Methylthiazole-5-carboxylic acid | 2.64 (s, 3H), 9.13 (s, 1H), 13.33 (s, 1H) | - | - |

Synthesis of this compound and its Precursors

The synthesis of this compound and its derivatives typically follows established routes for thiazole ring formation, most notably the Hantzsch thiazole synthesis.

Experimental Protocol: One-Pot Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

This protocol describes a high-yield, one-pot synthesis of a key precursor.

Materials:

-

Ethyl acetoacetate

-

N-Bromosuccinimide (NBS)

-

Thiourea

-

Water

-

Tetrahydrofuran (THF)

-

Ethyl acetate

Procedure:

-

A mixture of ethyl acetoacetate (6.50 g, 0.05 mol) in water (50.0 mL) and THF (20.0 mL) is cooled to below 0°C.

-

NBS (10.5 g, 0.06 mol) is added to the cooled mixture.

-

The reaction mixture is stirred at room temperature for 2 hours. The disappearance of the starting material can be monitored by thin-layer chromatography (TLC).

-

Thiourea (3.80 g, 0.05 mol) is added to the reaction mixture.

-

The mixture is then heated to 80°C for 2 hours.

-

After cooling, the precipitate is filtered, washed with water, and recrystallized from ethyl acetate to yield ethyl 2-amino-4-methylthiazole-5-carboxylate.[2]

Yield: 72%[2]

Experimental Protocol: Synthesis of Ethyl 4-methylthiazole-5-carboxylate

This protocol outlines a high-yield synthesis of the ethyl ester, which can be adapted for the methyl ester by substituting the starting materials accordingly.

Materials:

-

Formamide

-

Phosphorus pentasulfide (P₄S₁₀)

-

Ethylene glycol dimethyl ether

-

Ethyl 2-chloroacetoacetate

-

Sodium hydroxide solution (20%)

-

Water

Procedure:

-

In a 10 L glass reactor under a nitrogen atmosphere, add 1 mole of phosphorus pentasulfide and 6 kg of ethylene glycol dimethyl ether.

-

Slowly add 5 moles of formamide dropwise with stirring over 2 hours.

-

Subsequently, add 5 moles of ethyl 2-chloroacetoacetate dropwise and continue the reaction at room temperature for 6-8 hours.

-

Upon completion, cool the reaction mixture to 10°C and collect the white solid product by filtration.

-

Dissolve the solid product in four times its weight in water and adjust the pH to 7-8 with a 20% sodium hydroxide solution.

-

Filter the solution at 0-5°C to obtain ethyl 4-methylthiazole-5-carboxylate as a white solid.[3]

Yield: 95.8%[3]

Role as a Versatile Chemical Building Block

This compound serves as a pivotal intermediate in the synthesis of numerous high-value molecules, particularly in the pharmaceutical industry.

Synthesis of Cefditoren Pivoxil

Cefditoren pivoxil, a third-generation cephalosporin antibiotic, utilizes a derivative of this compound as a key side-chain precursor. The 4-methyl-5-formylthiazole, obtained from the corresponding carboxylic acid or its ester, is crucial for introducing the (Z)-2-(4-methyl-5-thiazolyl)ethenyl group at the C-3 position of the cephalosporin core.[4][5][6]

Experimental Workflow: Synthesis of Cefditoren from 4-Methyl-5-formylthiazole

Caption: Synthetic route to Cefditoren Pivoxil.

The mechanism of action of Cefditoren involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to bacterial cell lysis.[7][8][9]

Signaling Pathway: Mechanism of Action of Cefditoren

Caption: Cefditoren's mechanism of action.

Synthesis of Febuxostat

Febuxostat, a non-purine selective inhibitor of xanthine oxidase used for the treatment of hyperuricemia and gout, is another prominent pharmaceutical synthesized from a derivative of this compound. The core thiazole structure is constructed and subsequently elaborated to yield the final drug molecule.[10][11]

Experimental Workflow: Synthesis of Febuxostat

Caption: Synthetic pathway to Febuxostat.

Febuxostat functions by inhibiting xanthine oxidase, the enzyme responsible for the final steps of purine metabolism, thereby reducing the production of uric acid.[12][13][14][15]

Signaling Pathway: Mechanism of Action of Febuxostat

Caption: Febuxostat's inhibition of uric acid production.

Applications in Drug Discovery

The thiazole scaffold is a privileged structure in medicinal chemistry, and derivatives of this compound have demonstrated a wide range of biological activities.

Anticancer Activity

Numerous studies have reported the potent anticancer activity of thiazole derivatives. These compounds have been shown to target various signaling pathways implicated in cancer progression, including the PI3K/Akt/mTOR pathway.[7][13] Inhibition of this pathway can lead to decreased cell proliferation and induction of apoptosis in cancer cells.[7][12][16]

Signaling Pathway: Thiazole Derivatives as PI3K/Akt/mTOR Inhibitors

Caption: Inhibition of the PI3K/Akt/mTOR pathway.

Anticancer Activity of Thiazole Derivatives (IC₅₀ Values in µM)

| Compound Type | Cell Line | IC₅₀ (µM) | Reference |

| Triazolo-Thiadiazole Derivatives | HT-29 (Colon) | Varies | [12] |

| Thiazolyl Hydrazone Derivatives | A549 (Lung) | 12.0 | [17] |

| Thiazolyl Hydrazone Derivatives | C6 (Glioma) | 3.83 | [17] |

| Thiazole Derivatives | MCF-7 (Breast) | 2.57 | [18] |

| Thiazole Derivatives | HepG2 (Liver) | 7.26 | [18] |

Antimicrobial Activity

Thiazole-containing compounds have also demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[8][9][14][19][20] The mechanism of action for many of these derivatives involves the inhibition of essential bacterial enzymes, such as DNA gyrase and those involved in cell wall biosynthesis.[8][19]

Antimicrobial Activity of Thiazole Derivatives (MIC Values in µg/mL)

| Compound Type | Microorganism | MIC (µg/mL) | Reference |

| Hetaryl(aryl) Thiazole Derivatives | E. coli | 0.23 - 0.70 | [19] |

| Hetaryl(aryl) Thiazole Derivatives | S. aureus (MRSA) | Moderate | [19] |

| Thiazole Schiff Bases | Bacillus subtilis | Varies | |

| 2,5-dichloro thienyl-substituted thiazoles | S. aureus, E. coli | 6.25 - 12.5 | |

| 2-phenylacetamido-thiazole derivatives | E. coli, S. aureus | 1.56 - 6.25 |

Conclusion

This compound is a cornerstone building block in modern organic synthesis, particularly for the development of pharmaceuticals. Its accessible synthesis and the reactivity of its functional groups allow for the construction of complex molecular architectures with significant biological activities. The successful application of this scaffold in blockbuster drugs like Cefditoren Pivoxil and Febuxostat, as well as its continuous exploration in the discovery of novel anticancer and antimicrobial agents, underscores its enduring importance in the field of medicinal chemistry. This guide provides a foundational understanding for researchers and drug development professionals to harness the full potential of this versatile chemical entity.

References

- 1. This compound | C6H7NO2S | CID 676432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. 4-Methylthiazole-5-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 4. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jchemrev.com [jchemrev.com]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. data.epo.org [data.epo.org]

- 12. mdpi.com [mdpi.com]

- 13. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. rsc.org [rsc.org]

- 18. rsc.org [rsc.org]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

Methodological & Application

One-Pot Synthesis of Methyl 4-methylthiazole-5-carboxylate Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the efficient one-pot synthesis of Methyl 4-methylthiazole-5-carboxylate derivatives. Thiazole-containing compounds are of significant interest in medicinal chemistry due to their wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][2][3] The methodologies described herein offer a streamlined and efficient approach to synthesizing these valuable scaffolds, starting from readily available commercial reagents.

Introduction

The thiazole ring is a fundamental heterocyclic motif found in numerous natural products and FDA-approved drugs.[2][3] Derivatives of this compound serve as crucial building blocks in the synthesis of medicinally important agents.[4] For instance, ethyl 2-amino-4-methylthiazole-5-carboxylate and its derivatives have demonstrated significant antileukemic activity and are precursors to key pharmaceutical intermediates like 4-methyl-5-formylthiazole, a component of the antibiotic Cefditoren pivoxil.[4][5] These compounds also find applications in the flavor and fragrance industry.[6]

The traditional synthesis of these compounds often involves multi-step procedures with tedious work-ups and low overall yields.[4] The one-pot protocol presented here, adapted from established methods, provides a more efficient, time-saving, and higher-yielding alternative.[4][7] This approach is based on the Hantzsch thiazole synthesis, a classic reaction between an α-haloketone and a thioamide.[8]

One-Pot Synthesis Protocol

This protocol details a one-pot procedure for the synthesis of 2-substituted-4-methylthiazole-5-carboxylate derivatives from methyl acetoacetate, a brominating agent, and a thiourea derivative.

Materials:

-

Methyl acetoacetate

-

N-Bromosuccinimide (NBS)

-

Thiourea or N-substituted thiourea derivatives

-

Tetrahydrofuran (THF)

-

Water

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, filtration apparatus)

-

Thin-layer chromatography (TLC) plates (silica gel)

-

UV lamp

Experimental Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve methyl acetoacetate (1.0 eq) in a mixture of water and tetrahydrofuran (THF). Cool the mixture to 0°C using an ice bath.

-

Bromination: Slowly add N-Bromosuccinimide (NBS) (1.2 eq) to the cooled solution. Stir the reaction mixture at room temperature for 2 hours. Monitor the disappearance of the starting material (methyl acetoacetate) by thin-layer chromatography (TLC).

-

Cyclization: Once the bromination is complete, add thiourea or the corresponding N-substituted thiourea (1.0 eq) to the reaction mixture.

-

Heating: Heat the reaction mixture to 80°C and maintain this temperature for 2 hours.

-

Work-up and Purification: After cooling to room temperature, the resulting precipitate is collected by filtration, washed with water, and dried to afford the crude product. The crude product can be further purified by recrystallization from an appropriate solvent.

Data Presentation

The following table summarizes the yields of various ethyl 2-substituted-4-methylthiazole-5-carboxylates synthesized using a similar one-pot procedure, demonstrating the versatility of this method.[4]

| Entry | R-group of Thiourea | Product | Yield (%) | Melting Point (°C) |

| 1 | H | Ethyl 2-amino-4-methylthiazole-5-carboxylate | 72 | 178-179 |

| 2 | Methyl | Ethyl 2-(methylamino)-4-methylthiazole-5-carboxylate | 65 | 110-112 |

| 3 | Ethyl | Ethyl 2-(ethylamino)-4-methylthiazole-5-carboxylate | 68 | 98-100 |

| 4 | Phenyl | Ethyl 2-(phenylamino)-4-methylthiazole-5-carboxylate | 75 | 145-147 |

| 5 | 4-Chlorophenyl | Ethyl 2-(4-chlorophenylamino)-4-methylthiazole-5-carboxylate | 78 | 188-190 |

| 6 | 4-Methylphenyl | Ethyl 2-(4-methylphenylamino)-4-methylthiazole-5-carboxylate | 73 | 160-162 |

| 7 | 4-Methoxyphenyl | Ethyl 2-(4-methoxyphenylamino)-4-methylthiazole-5-carboxylate | 70 | 155-157 |

Reaction Scheme and Workflow

The following diagrams illustrate the chemical transformation and the experimental workflow.

Caption: General reaction scheme for the one-pot synthesis.

Caption: Experimental workflow for the one-pot synthesis.

Potential Applications in Drug Discovery

Derivatives of 4-methylthiazole-5-carboxylate are valuable scaffolds in drug discovery and development. The versatile nature of the one-pot synthesis allows for the facile generation of a library of analogs by varying the substituent on the thiourea starting material. These analogs can then be screened for a variety of biological activities.

Signaling Pathway Context (Hypothetical):

While the direct interaction of these specific derivatives with a single signaling pathway is diverse and compound-dependent, many kinase inhibitors, for example, incorporate a thiazole core. The diagram below illustrates a hypothetical scenario where a synthesized thiazole derivative acts as a kinase inhibitor, a common mechanism of action for anticancer drugs.

Caption: Hypothetical inhibition of a kinase signaling pathway.

Conclusion

The one-pot synthesis of this compound derivatives offers a significant improvement over traditional multi-step methods, providing higher yields and simpler procedures.[4] This makes it an attractive approach for academic and industrial researchers alike. The versatility of this method allows for the creation of diverse compound libraries for screening in drug discovery programs targeting a wide range of diseases. Further optimization of reaction conditions and exploration of a broader range of substrates could lead to even more efficient and diverse synthetic routes to these valuable heterocyclic compounds.

References

- 1. mdpi.com [mdpi.com]

- 2. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. media.neliti.com [media.neliti.com]

- 4. tandfonline.com [tandfonline.com]